Vitamin E-13C2,d6

Description

BenchChem offers high-quality Vitamin E-13C2,d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vitamin E-13C2,d6 including the price, delivery time, and more detailed information at info@benchchem.com.

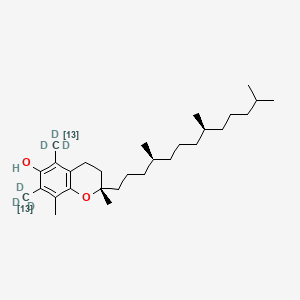

Structure

3D Structure

Properties

Molecular Formula |

C29H50O2 |

|---|---|

Molecular Weight |

438.7 g/mol |

IUPAC Name |

(2S)-2,8-dimethyl-5,7-bis(trideuterio(113C)methyl)-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m0/s1/i5+1D3,7+1D3 |

InChI Key |

GVJHHUAWPYXKBD-GHOOTRIZSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])C1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)[13C]([2H])([2H])[2H])C |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the isotopic purity of Vitamin E-13C2,d6?

An In-Depth Technical Guide to the Isotopic Purity of Vitamin E-¹³C₂,d₆

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, a precise understanding of isotopic purity is paramount for data integrity and experimental reproducibility. This guide provides a detailed overview of the isotopic purity of Vitamin E-¹³C₂,d₆, a commonly used internal standard in mass spectrometry-based bioanalysis.

Data Presentation: Isotopic and Chemical Purity

The isotopic purity of Vitamin E-¹³C₂,d₆, specifically α-tocopherol labeled with two ¹³C atoms and six deuterium atoms, is a critical parameter for its use in quantitative studies. The data presented below is sourced from commercially available standards.

| Parameter | Specification | Supplier | Product Code |

| ¹³C₂ Enrichment | 99% | Cambridge Isotope Laboratories, Inc. | CDLM-11053-1.2[1] |

| d₆ Enrichment | 98% | Cambridge Isotope Laboratories, Inc. | CDLM-11053-1.2[1] |

| Chemical Purity | 98% | Cambridge Isotope Laboratories, Inc. | CDLM-11053-1.2[1] |

Note: Isotopic enrichment refers to the percentage of the labeled molecules that contain the specified stable isotopes.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for mixed-isotope labeled compounds like Vitamin E-¹³C₂,d₆ requires sophisticated analytical techniques capable of differentiating between various isotopologues. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is a powerful technique for assessing the isotopic purity of stable isotope-labeled organic compounds.[2][3] It offers high sensitivity and accuracy, requiring minimal sample consumption.[3][4]

Methodology:

-

Sample Preparation: The Vitamin E-¹³C₂,d₆ standard is diluted to an appropriate concentration in a suitable solvent, such as methanol or acetonitrile.

-

Infusion and Ionization: The sample is directly infused into the ESI source of the HRMS instrument. The Vitamin E molecules are ionized, typically forming protonated molecules [M+H]⁺.

-

Mass Analysis: The instrument is operated in high-resolution mode to acquire the mass spectrum. This high resolution is crucial to separate the isotopic peaks of the different isotopologues of Vitamin E, which have very small mass differences.

-

Data Analysis:

-

The acquired spectrum will show a cluster of peaks corresponding to the different isotopic compositions of the Vitamin E molecules.

-

The intensity of the peak for the fully labeled Vitamin E-¹³C₂,d₆ is measured.

-

The intensities of peaks corresponding to molecules with fewer labels (e.g., ¹³C₁,d₆; ¹³C₂,d₅) and the unlabeled compound are also measured.

-

A correction for the natural abundance of isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O) in the molecule is applied to the peak intensities.

-

The isotopic purity is calculated based on the relative intensities of the corrected isotopolog peaks.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C-NMR and ²H-NMR (Deuterium NMR), provides detailed information about the location and extent of isotopic labeling.

Methodology:

-

Sample Preparation: A concentrated solution of the Vitamin E-¹³C₂,d₆ standard is prepared in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄).

-

¹³C-NMR Analysis:

-

A proton-decoupled ¹³C-NMR spectrum is acquired.

-

The signals corresponding to the ¹³C-labeled carbon atoms will be significantly enhanced in intensity compared to the signals from the carbons at natural abundance.

-

The isotopic enrichment of ¹³C can be determined by comparing the integral of the enriched carbon signals to those of non-enriched carbons in the molecule or to an internal standard of known concentration.

-

-

²H-NMR Analysis:

-

A ²H-NMR spectrum is acquired.

-

This spectrum will show signals only from the deuterium atoms.

-

The positions of the signals confirm the locations of the deuterium labels.

-

The overall deuterium enrichment can be quantified by comparing the total integral of the deuterium signals to that of a known internal standard.

-

Visualizations

Experimental Workflow for HRMS-based Isotopic Purity Determination

Caption: Workflow for determining isotopic purity using HRMS.

Logical Relationship of Purity Parameters

Caption: Relationship between chemical and isotopic purity.

References

- 1. Vitamin E (α-tocopherol) (dimethyl-¹³Câ, 99%; dimethyl-Dâ, 98%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CDLM-11053-1.2 [isotope.com]

- 2. researchgate.net [researchgate.net]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Vitamin E-¹³C₂,d₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Vitamin E-¹³C₂,d₆, a stable isotope-labeled variant of α-tocopherol. This isotopologue is a valuable tool for researchers in the fields of nutrition, pharmacology, and metabolic studies, enabling precise tracking and quantification in biological systems. This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected characterization data.

Introduction

Vitamin E, particularly α-tocopherol, is a vital fat-soluble antioxidant that plays a crucial role in protecting cell membranes from oxidative damage. The use of isotopically labeled Vitamin E, such as Vitamin E-¹³C₂,d₆, allows for accurate metabolic studies without the use of radioactive tracers. The incorporation of two ¹³C atoms and six deuterium atoms introduces a significant mass shift, facilitating its differentiation from endogenous Vitamin E by mass spectrometry. This guide details a feasible synthetic approach and the analytical methods required for its characterization.

Synthesis of Vitamin E-¹³C₂,d₆

The synthesis of Vitamin E-¹³C₂,d₆ is a multi-step process culminating in the condensation of a labeled trimethylhydroquinone (TMHQ) core with a phytol tail. The key challenge lies in the specific introduction of the ¹³C and deuterium labels onto the aromatic ring's methyl groups.

Proposed Synthetic Pathway

A plausible pathway for the synthesis of Vitamin E-¹³C₂,d₆ involves two main stages:

-

Synthesis of Labeled 2,3,5-Trimethylhydroquinone (TMHQ-¹³C₂,d₆): This involves the methylation of a suitable hydroquinone precursor with ¹³C and deuterium-labeled methylating agents.

-

Condensation with Isophytol: The labeled TMHQ is then condensed with isophytol to form the final Vitamin E-¹³C₂,d₆ molecule.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic workflow for Vitamin E-¹³C₂,d₆.

Experimental Protocols

2.2.1. Synthesis of Labeled 2,3,5-Trimethylhydroquinone (TMHQ-¹³C₂,d₆)

This protocol is based on established methylation reactions of hydroquinones.

-

Materials:

-

2,5-Dimethylhydroquinone

-

[¹³C]Methyl iodide (¹³CH₃I, 99 atom % ¹³C)

-

[d₃]Methyl iodide (CD₃I, 98 atom % D)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

-

Procedure:

-

To a stirred solution of 2,5-dimethylhydroquinone (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (3 equivalents).

-

Add a mixture of [¹³C]methyl iodide (1.1 equivalents) and [d₃]methyl iodide (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the labeled 2,3,5-trimethylhydroquinone.

-

2.2.2. Condensation of TMHQ-¹³C₂,d₆ with Isophytol

This protocol is a modification of the standard industrial synthesis of α-tocopherol.

-

Materials:

-

Labeled 2,3,5-Trimethylhydroquinone (TMHQ-¹³C₂,d₆)

-

Isophytol

-

Zinc chloride (ZnCl₂), anhydrous

-

Toluene, anhydrous

-

Hexane

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the labeled TMHQ (1 equivalent) and isophytol (1.1 equivalents) in anhydrous toluene.

-

Add anhydrous zinc chloride (0.2 equivalents) to the solution.

-

Heat the reaction mixture to 110-120 °C and stir vigorously.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature and dilute with hexane.

-

Wash the organic mixture with water and brine to remove the catalyst and any unreacted TMHQ.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure Vitamin E-¹³C₂,d₆.

-

Characterization of Vitamin E-¹³C₂,d₆

The synthesized Vitamin E-¹³C₂,d₆ must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and characterization of Vitamin E-¹³C₂,d₆.

| Parameter | Expected Value | Method of Determination |

| Synthesis | ||

| Yield of TMHQ-¹³C₂,d₆ | 60-70% | Gravimetric analysis |

| Yield of Vitamin E-¹³C₂,d₆ | 75-85% | Gravimetric analysis |

| Characterization | ||

| Chemical Purity | >98% | HPLC, NMR |

| Isotopic Enrichment (¹³C) | >99% | Mass Spectrometry, ¹³C NMR |

| Isotopic Enrichment (D) | >98% | Mass Spectrometry |

| Molecular Weight (Monoisotopic) | 438.42 g/mol | High-Resolution Mass Spectrometry |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of the synthesized molecule and the position of the isotopic labels.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of Vitamin E-¹³C₂,d₆ will be very similar to that of unlabeled α-tocopherol. The key difference will be the reduced integration of the signals corresponding to the methyl groups on the chromanol ring due to the deuterium substitution. The signal for the ¹³C-labeled methyl group will appear as a doublet due to ¹³C-¹H coupling.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides definitive evidence of ¹³C incorporation. The signals for the two labeled methyl carbons on the aromatic ring will be significantly enhanced in intensity. The chemical shifts will be consistent with those of unlabeled α-tocopherol.

Expected ¹³C NMR Chemical Shifts (in CDCl₃, representative values):

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-2 | 74.6 |

| C-3 | 31.6 |

| C-4 | 20.7 |

| C-4a | 117.3 |

| C-5 | 118.6 |

| C-5a (¹³CH₃) | ~11.8 (enhanced intensity) |

| C-6 | 145.5 |

| C-7 | 121.1 |

| C-7a (CD₃) | ~12.2 (signal may be broadened or absent) |

| C-8 | 122.6 |

| C-8a | 144.6 |

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the molecular weight and isotopic enrichment of the final product.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, confirming the elemental composition of the molecule. The expected monoisotopic mass for C₂₇¹³C₂H₄₄D₆O₂ is 438.4235.

-

Isotopic Enrichment Analysis: By analyzing the isotopic cluster in the mass spectrum, the isotopic enrichment can be calculated. The mass spectrum will show a distribution of isotopologues. The relative intensities of the M, M+1, M+2, etc. peaks are used to determine the percentage of molecules that have incorporated the desired number of ¹³C and deuterium atoms.

The following diagram illustrates the logical workflow for characterizing the synthesized compound:

Caption: Workflow for the characterization of Vitamin E-¹³C₂,d₆.

Application in Research

Vitamin E-¹³C₂,d₆ serves as a powerful tracer in various research applications, including:

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of Vitamin E.

-

Metabolic Flux Analysis: To trace the metabolic fate of Vitamin E in different tissues and cellular compartments.

-

Bioavailability Studies: To compare the bioavailability of different formulations of Vitamin E.

-

Oxidative Stress Research: To investigate the role of Vitamin E in mitigating oxidative damage in vivo.

The use of this stable isotope-labeled standard, in conjunction with sensitive analytical techniques like LC-MS/MS, allows for precise quantification and differentiation from the endogenous pool of Vitamin E, providing more accurate and reliable data in these studies.

Conclusion

The synthesis and characterization of Vitamin E-¹³C₂,d₆ provide researchers with a critical tool for advancing our understanding of the biological roles of Vitamin E. The synthetic pathway and characterization methods outlined in this guide offer a robust framework for the preparation and validation of this important isotopically labeled compound. The availability of such tracers will continue to be essential for detailed and accurate investigations in the fields of drug development, nutrition, and biomedical research.

Vitamin E-13C2,d6 certificate of analysis.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Vitamin E-¹³C₂,d₆, a stable isotope-labeled form of α-tocopherol. This document details its typical analytical specifications, explores its role in key cellular signaling pathways, and presents a representative experimental workflow for its application in research settings.

Certificate of Analysis (Typical Data)

The following table summarizes the typical quantitative data found on a Certificate of Analysis for Vitamin E-¹³C₂,d₆. These values are representative and may vary slightly between different commercial suppliers.

| Parameter | Specification |

| Chemical Formula | C₂₇¹³C₂H₄₄D₆O₂ |

| Molecular Weight | 438.72 g/mol |

| Appearance | Clear, colorless to slightly yellow viscous oil |

| Chemical Purity (HPLC) | ≥98% |

| Isotopic Purity (¹³C) | ≥99% |

| Isotopic Purity (D) | ≥98% |

| Solubility | Soluble in acetone, ethanol, and vegetable oils; practically insoluble in water.[1] |

| Storage Conditions | Store at -20°C, protected from light.[2] |

| Heavy Metals | |

| Lead (Pb) | < 10 ppm |

| Arsenic (As) | < 2 ppm |

| Mercury (Hg) | < 1 ppm |

Role in Cellular Signaling

Vitamin E, primarily α-tocopherol, is not only a potent lipid-soluble antioxidant but also a modulator of various signal transduction pathways.[3][4] Its functions extend beyond protecting cell membranes from oxidative damage to regulating gene expression and enzymatic activity.[4]

Modulation of Protein Kinase C (PKC) Pathway

One of the most well-documented non-antioxidant roles of α-tocopherol is the inhibition of Protein Kinase C (PKC) activity.[3][5] This regulation is not due to direct interaction with PKC but is linked to the activation of protein phosphatase 2A (PP2A), which dephosphorylates and thereby inactivates PKCα.[5] The inhibition of PKC by α-tocopherol can impact downstream cellular processes such as cell proliferation.[3][5]

Caption: α-Tocopherol-mediated inhibition of the Protein Kinase C pathway.

Influence on Gene Expression

Vitamin E has been shown to regulate the expression of a variety of genes involved in lipid metabolism, inflammation, and cell cycle control.[6] For instance, it can downregulate the expression of scavenger receptors like CD36, which are involved in lipid uptake and atherosclerosis.[6][7] This regulation can occur through the modulation of transcription factors such as Pregnane X Receptor (PXR).[6]

Caption: Regulation of gene expression by tocopherols via transcription factors.

Experimental Protocols

Stable isotope-labeled compounds like Vitamin E-¹³C₂,d₆ are primarily used as tracers in metabolic research and for quantitation in pharmacokinetic studies.[8] The heavy isotopes allow for the differentiation of the administered compound from its endogenous counterparts using mass spectrometry.

Representative Experimental Workflow: Metabolic Fate Analysis

This workflow outlines a general procedure for tracing the metabolic fate of Vitamin E-¹³C₂,d₆ in a cell culture model.

Caption: Workflow for a metabolic fate study using Vitamin E-¹³C₂,d₆.

Methodologies:

-

Cell Culture: Plate cells (e.g., HepG2 human hepatoma cells) in appropriate culture vessels and grow to desired confluency.

-

Dosing Solution Preparation: Prepare a stock solution of Vitamin E-¹³C₂,d₆ in a suitable solvent (e.g., ethanol) and dilute to the final working concentration in the cell culture medium.

-

Incubation: Replace the existing medium with the dosing medium containing Vitamin E-¹³C₂,d₆. Incubate the cells for various time points.

-

Cell Harvesting and Lysis: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer.

-

Metabolite Extraction: Perform a liquid-liquid extraction on the cell lysate, typically using a combination of polar and non-polar solvents (e.g., methanol, chloroform, and water) to separate the lipid-soluble metabolites.

-

LC-MS/MS Analysis: Analyze the lipid fraction using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent Vitamin E-¹³C₂,d₆ and its expected labeled metabolites based on their unique mass-to-charge ratios.

-

Data Analysis: Integrate the peak areas from the LC-MS/MS chromatograms to determine the concentration of the labeled compounds at each time point. Use this data to calculate rates of uptake, metabolism, and turnover.

References

- 1. ecoflores.eu [ecoflores.eu]

- 2. Vitamin E (α-tocopherol) (dimethyl-¹³Câ, 99%; dimethyl-Dâ, 98%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CDLM-11053-1.2 [isotope.com]

- 3. Regulation of cell signalling by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cambridge.org [cambridge.org]

- 6. Vitamin E mediates cell signaling and regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vitamin E: Regulatory Role on Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

A Technical Guide to Commercially Available Vitamin E-13C2,d6 for Researchers

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is indispensable for robust and accurate quantification in complex biological matrices. This in-depth technical guide provides a comprehensive overview of commercially available Vitamin E-13C2,d6, a crucial internal standard for mass spectrometry-based analysis. This document details available suppliers, their product specifications, and relevant experimental protocols, alongside visual workflows to streamline its application in research.

Commercially Available Vitamin E-13C2,d6: A Comparative Overview

Vitamin E-13C2,d6, a stable isotope-labeled form of α-tocopherol, is a critical tool for researchers utilizing mass spectrometry for the quantitative analysis of Vitamin E in various biological samples. Its use as an internal standard corrects for sample loss during preparation and for matrix effects in the mass spectrometer, ensuring high accuracy and precision. Several reputable suppliers offer this compound, each with specific formulations and purity levels. Below is a comparative table summarizing the offerings from prominent commercial vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Format |

| Cambridge Isotope Laboratories, Inc. | Vitamin E (α-tocopherol) (dimethyl-¹³C₂, 99%; dimethyl-D₆, 98%) | 2483824-69-5 | C₂₇*C₂H₄₄D₆O₂ | ¹³C: 99%, D: 98% | ≥98% | Neat or 100 µg/mL in methanol |

| Toronto Research Chemicals | α-Tocopherol-d6, 13C2 | 2483824-69-5 | C₂₇¹³C₂H₄₄D₆O₂ | Not specified | >98% | Neat |

| Santa Cruz Biotechnology | Vitamin E-13C2,d6 | 2483824-69-5 | C₂₉H₄₄D₆O₂ | Not specified | ≥98% | Solid |

| Alsachim | D6-Alpha-Tocopherol, 13C2 | 2483824-69-5 | C₂₇¹³C₂H₄₄D₆O₂ | ¹³C: >99%, D: >97% | >98% | Neat |

| MedChemExpress | Vitamin E-13C2,d6 | 2483824-69-5 | Not specified | Not specified | Not specified | 120 μg in 1.2 mL Methanol |

Experimental Protocols for Vitamin E Analysis Using Vitamin E-13C2,d6

The accurate quantification of Vitamin E in biological samples such as plasma, serum, or tissues typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol synthesized from various established methods. Researchers should optimize the parameters for their specific instrumentation and sample types.

Sample Preparation

The goal of sample preparation is to extract Vitamin E from the biological matrix while removing interfering substances.

-

Materials:

-

Biological sample (e.g., 100 µL of plasma or serum)

-

Vitamin E-13C2,d6 internal standard solution (concentration to be optimized, e.g., 1 µg/mL in ethanol)

-

Antioxidant solution (e.g., 0.1% butylated hydroxytoluene (BHT) in ethanol)

-

Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

-

Extraction solvent (e.g., hexane or ethyl acetate)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

-

Reconstitution solvent (e.g., mobile phase)

-

-

Procedure:

-

To 100 µL of the biological sample in a microcentrifuge tube, add a known amount of the Vitamin E-13C2,d6 internal standard solution.

-

Add an antioxidant solution to prevent the degradation of Vitamin E during sample processing.

-

Add ice-cold protein precipitation solvent to the sample, vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Perform a liquid-liquid extraction by adding an extraction solvent (e.g., hexane). Vortex thoroughly and then centrifuge to separate the phases.

-

Transfer the organic (upper) layer containing the extracted Vitamin E to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

-

Reconstitute the dried extract in a known volume of the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Parameters (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the lipophilic Vitamin E.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS) Parameters (Example):

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both endogenous Vitamin E (α-tocopherol) and the Vitamin E-13C2,d6 internal standard.

-

α-Tocopherol: The exact m/z transitions will depend on the adduct formed (e.g., [M+H]⁺). A common transition is m/z 431.4 → 165.1.

-

Vitamin E-13C2,d6: The precursor ion will be shifted by +8 Da (2 from ¹³C and 6 from D). A common transition is m/z 439.4 → 171.1.

-

-

Instrument Settings: Optimize collision energy, declustering potential, and other instrument-specific parameters to achieve maximum sensitivity and specificity.

-

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams, generated using the DOT language, illustrate key logical and experimental workflows.

Caption: Logical workflow for selecting a Vitamin E-13C2,d6 supplier.

The Pivotal Role of Isotopically Labeled Vitamin E in Advancing Nutritional Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E, a crucial lipid-soluble antioxidant, plays a vital role in protecting cell membranes from oxidative damage. Understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for establishing dietary recommendations, developing therapeutic interventions, and assessing the efficacy of fortified foods and supplements. The advent of stable isotope labeling, particularly with deuterium (d) and carbon-13 (¹³C), has revolutionized nutritional science research. While various deuterated forms of vitamin E, such as d3- and d6-α-tocopherol, are well-documented in biokinetic studies, this guide also explores the potential and principles of dual-labeled vitamin E, such as a hypothetical Vitamin E-¹³C₂,d₆, in providing even more nuanced insights into its metabolic fate.

Stable isotopes are non-radioactive and safe for human use, allowing for detailed tracer studies to track the kinetics of vitamin E in the body without the risks associated with radioactive isotopes.[1] These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by their mass using mass spectrometry, enabling precise quantification and differentiation from endogenous vitamin E pools.[2]

This technical guide provides a comprehensive overview of the application of isotopically labeled vitamin E in nutritional science, with a focus on experimental design, analytical methodologies, and the interpretation of kinetic data.

Core Applications of Isotopically Labeled Vitamin E

The use of stable isotope-labeled vitamin E, particularly deuterated forms, has been instrumental in elucidating several key aspects of its physiology:

-

Bioavailability and Bioequivalence: Determining the proportion of ingested vitamin E that is absorbed and becomes available for use in the body is a fundamental application. Studies have utilized deuterated α-tocopherol to compare the bioavailability of different stereoisomers, such as the natural RRR-α-tocopherol versus the synthetic all-rac-α-tocopherol.[1][3]

-

Pharmacokinetics: Labeled vitamin E allows for the precise measurement of its absorption, distribution, metabolism, and excretion over time. This includes determining key pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and elimination half-life.[4][5]

-

Metabolism and Catabolism: By tracing the metabolic fate of labeled vitamin E, researchers can identify and quantify its various metabolites, providing insights into the pathways of its breakdown and excretion.[6]

-

Tissue Distribution: While challenging, studies in animal models and limited human tissue samples have used labeled vitamin E to understand its uptake and concentration in different organs and tissues.[3]

-

Nutrient-Nutrient Interactions: The impact of other dietary components, such as fats, on the absorption and kinetics of vitamin E can be meticulously studied using labeled forms.[4]

The Principle of Dual-Isotope Labeling: The Case for Vitamin E-¹³C₂,d₆

While studies have predominantly used singly labeled (e.g., d₃ or d₆) vitamin E, the concept of dual-labeling with both ¹³C and deuterium offers advanced analytical possibilities. A molecule like Vitamin E-¹³C₂,d₆ would contain both carbon-13 and deuterium atoms at specific, stable positions.

Rationale for Dual Labeling:

-

Simultaneous Assessment of Multiple Metabolic Pathways: The differential stability of the labels could potentially be exploited. For instance, if one label is cleaved during a specific metabolic transformation while the other remains, it would allow for the simultaneous tracking of both the parent molecule and its metabolites.

-

Internal Standard for Enhanced Quantification: In mass spectrometry, a dual-labeled compound can serve as a superior internal standard for the quantification of a singly labeled tracer administered to a subject.

-

Tracing Molecular Fragments: The distinct masses of the ¹³C and deuterium labels could enable researchers to trace the fate of different parts of the vitamin E molecule during its metabolism.

Although specific research utilizing Vitamin E-¹³C₂,d₆ is not yet prominent in published literature, the principles of its application are grounded in established stable isotope tracer methodology.

Experimental Protocols

General Workflow for a Human Kinetic Study

The following outlines a typical experimental workflow for a human study investigating the bioavailability of a novel vitamin E formulation using a deuterated tracer.

Caption: General workflow for a human vitamin E kinetic study.

Sample Preparation and Analysis

1. Sample Collection and Storage:

-

Blood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma or serum is separated by centrifugation.

-

All samples should be protected from light and stored at -80°C until analysis to prevent oxidation of vitamin E.

2. Lipid Extraction:

-

A common method is liquid-liquid extraction using a mixture of organic solvents like hexane and isopropanol.

-

An internal standard (e.g., a different isotopologue of vitamin E not used as the tracer) is added prior to extraction to correct for procedural losses.

3. Derivatization (for GC-MS):

-

The hydroxyl group of tocopherol is often derivatized to a trimethylsilyl (TMS) ether to improve its volatility and chromatographic properties for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

4. Instrumental Analysis:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the direct analysis of tocopherols and their metabolites without the need for derivatization. It is the preferred method in many modern studies.[5][7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique, particularly for distinguishing between different isotopologues of vitamin E.[1][8]

Data Presentation: Quantitative Insights from Isotope Studies

The following tables summarize representative quantitative data from studies that have used deuterated vitamin E to investigate its kinetics and bioavailability.

Table 1: Pharmacokinetic Parameters of Deuterated α-Tocopherol in Healthy Adults

| Parameter | d₃-RRR-α-Tocopherol (15 mg) | d₃-RRR-α-Tocopherol (75 mg) | d₃-RRR-α-Tocopherol (150 mg) | Reference |

| Dose | 15 mg | 75 mg | 150 mg | [9] |

| AUC (Area Under the Curve) | Linearly increased with dose | Linearly increased with dose | Linearly increased with dose | [9] |

| Plasma Labeling at 11h (%) | 8 ± 4 | 21 ± 10 | 37 ± 20 | [9] |

| Average Plasma Total α-T (µmol/L) | 13.3 ± 2.6 | 15.4 ± 3.0 | 16.7 ± 4.9 | [9] |

Table 2: Bioavailability and Half-Life of Different Vitamin E Forms

| Vitamin E Form | Relative Bioavailability (vs. all-rac) | Plasma Half-life (hours) | Reference |

| d₃-RRR-α-Tocopheryl Acetate | 2.0 ± 0.06 | 57 ± 19 | [1][6] |

| d₆-all-rac-α-Tocopheryl Acetate | 1.0 (by definition) | ~13-15 | [1][7] |

| d₂-γ-Tocopheryl Acetate | Not directly compared | 13 ± 4 | [6] |

Signaling Pathways Involving Vitamin E

Vitamin E's biological functions extend beyond its role as an antioxidant. It is also involved in the modulation of various signaling pathways. Isotopically labeled vitamin E can be a powerful tool to study the dynamics of these interactions.

Vitamin E's Role in Cellular Signaling

Caption: Vitamin E's modulation of key cellular signaling pathways.[10][11]

The Antioxidant Cycle of Vitamin E

The primary role of vitamin E is as a chain-breaking antioxidant. It donates a hydrogen atom to peroxyl radicals, thereby neutralizing them and preventing a cascade of lipid peroxidation. The resulting tocopheroxyl radical can be regenerated back to its active form by other antioxidants, notably vitamin C.

Caption: The antioxidant mechanism of Vitamin E and its regeneration.

Future Directions and Conclusion

The use of isotopically labeled vitamin E has been fundamental to our current understanding of its complex behavior in the human body. Future research will likely see an increased use of multi-isotope labeling approaches, such as the hypothetical Vitamin E-¹³C₂,d₆, to unravel more intricate metabolic details. Advances in mass spectrometry will continue to enhance the sensitivity and precision of these studies, allowing for investigations with even lower doses of tracers.

For researchers, scientists, and drug development professionals, leveraging stable isotope-labeled vitamin E in study designs is crucial for obtaining robust and reliable data on its bioavailability, metabolism, and physiological effects. This powerful technique will undoubtedly continue to be at the forefront of nutritional science, informing public health recommendations and the development of novel therapeutic strategies.

References

- 1. Relative bioavailability of RRR- and all-rac-alpha-tocopheryl acetate in humans: studies using deuterated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass spectrometry approaches for vitamin E research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human plasma and tissue alpha-tocopherol concentrations in response to supplementation with deuterated natural and synthetic vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin E absorption and kinetics in healthy women, as modulated by food and by fat, studied using 2 deuterium-labeled α-tocopherols in a 3-phase crossover design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin E absorption and kinetics in healthy women, as modulated by food and by fat, studied using 2 deuterium-labeled α-tocopherols in a 3-phase crossover design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Gas chromatography-mass spectrometry analysis of vitamin E and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Molecular Mechanisms Underlying the Therapeutic Role of Vitamin E in Age-Related Macular Degeneration [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Foundational Research on Vitamin E Absorption Using Tracers

Introduction

Vitamin E, a group of eight fat-soluble compounds including four tocopherols and four tocotrienols, is an essential micronutrient with potent antioxidant properties. Understanding the mechanisms of its absorption is crucial for establishing dietary recommendations, developing effective supplementation strategies, and designing drug delivery systems for lipophilic compounds. Foundational research utilizing tracers, such as stable and radioactive isotopes, has been instrumental in elucidating the complex pathways of Vitamin E absorption, distribution, metabolism, and excretion. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and key quantitative findings from these pivotal tracer studies.

Core Concepts in Vitamin E Absorption and Transport

The absorption of Vitamin E is a multi-step process intricately linked with lipid digestion and transport.

2.1. Intestinal Absorption: Dietary Vitamin E is solubilized into mixed micelles in the intestinal lumen, a process facilitated by bile salts and pancreatic lipases. These micelles transport Vitamin E to the apical membrane of enterocytes, where it is taken up. While passive diffusion was initially thought to be the primary mechanism, recent evidence has highlighted the role of specific protein transporters, including Scavenger Receptor Class B Type I (SR-BI), CD36, and Niemann-Pick C1-like 1 (NPC1L1).[1][2]

Once inside the enterocyte, Vitamin E is incorporated into chylomicrons, which are large lipoprotein particles assembled in the endoplasmic reticulum. This process is dependent on the Microsomal Triglyceride Transfer Protein (MTP). The newly formed chylomicrons are then secreted into the lymphatic system and subsequently enter the bloodstream.[3][4] An alternative, minor pathway for Vitamin E secretion from enterocytes involves its incorporation into high-density lipoproteins (HDL), a process partially dependent on the ATP-binding cassette transporter A1 (ABCA1).[3][4]

2.2. Hepatic Trafficking and Systemic Distribution: Chylomicron remnants, enriched with Vitamin E, are taken up by the liver. In the liver, the α-Tocopherol Transfer Protein (α-TTP) plays a critical role in selectively binding to α-tocopherol, the most biologically active form of Vitamin E, and facilitating its incorporation into nascent very-low-density lipoproteins (VLDL).[5][6][7] This preferential incorporation of α-tocopherol into VLDL by α-TTP is a key regulatory step that determines the plasma and tissue concentrations of this vital nutrient.[5][8] VLDLs are then secreted into the circulation, delivering α-tocopherol to peripheral tissues.

Tracer Methodologies in Vitamin E Research

Tracer studies have been fundamental in quantifying the dynamics of Vitamin E absorption and metabolism. These studies typically employ Vitamin E molecules labeled with stable isotopes (e.g., deuterium, ¹³C) or radioisotopes (e.g., ³H, ¹⁴C).

3.1. Deuterium-Labeled Vitamin E: Deuterium (²H or D), a stable isotope of hydrogen, is a commonly used tracer in human studies due to its non-radioactive nature. Deuterium-labeled Vitamin E (e.g., d₃- or d₆-α-tocopherol) can be administered orally or intravenously to track its absorption, distribution, and kinetics.[9][10][11][12] The analysis of labeled and unlabeled Vitamin E is typically performed using liquid chromatography-mass spectrometry (LC-MS).[9]

3.2. Radiocarbon-Labeled Vitamin E: Carbon-14 (¹⁴C), a radioisotope of carbon, has also been used in tracer studies of Vitamin E.[13][14] While its use in humans is more restricted, it allows for highly sensitive detection, often with accelerator mass spectrometry (AMS), enabling the administration of very small, physiologically relevant doses.[13][14]

Experimental Protocols

Dual-Isotope Method for Determining Fractional Absorption of α-Tocopherol

This method allows for the precise quantification of the fraction of orally ingested Vitamin E that is absorbed into the systemic circulation.

-

Objective: To determine the fractional absorption of α-tocopherol and assess the impact of dietary factors, such as fat content.[9][10][11]

-

Tracers: Two different deuterium-labeled forms of α-tocopherol, for instance, d₃-α-tocopherol for oral administration and d₆-α-tocopherol for intravenous (IV) administration.[9][10]

-

Study Design: A crossover design is often employed, where each participant serves as their own control and undergoes different experimental conditions (e.g., consuming the oral tracer with a high-fat meal, a low-fat meal, or during fasting).[9][10][11]

-

Protocol:

-

Participants are simultaneously administered an oral dose of one labeled form of α-tocopherol (e.g., d₃-α-T) and an IV dose of the other (e.g., d₆-α-T).[9][10][11]

-

Blood samples are collected at multiple time points over a period of 72 hours or longer.[9]

-

Plasma is separated, and lipoprotein fractions may be isolated.

-

The concentrations of the labeled and unlabeled α-tocopherol in plasma and other fractions are measured using LC-MS.[9]

-

The area under the plasma concentration-time curve (AUC) is calculated for both the orally and intravenously administered tracers.

-

The fractional absorption is calculated as the ratio of the AUC of the oral tracer to the AUC of the IV tracer, multiplied by 100.[9][10]

-

Long-Term Kinetic Studies with ¹⁴C-Labeled α-Tocopherol

These studies are designed to investigate the long-term fate of Vitamin E in the body, including its bioavailability, tissue distribution, and turnover rates.

-

Objective: To quantify the kinetics, bioavailability, and metabolism of RRR-α-tocopherol over an extended period.[13][14]

-

Study Design: A long-term kinetic study involving a single oral dose of the tracer.

-

Protocol:

-

Participants ingest a single, small oral dose of ¹⁴C-labeled RRR-α-tocopherol.[13][14]

-

Blood, urine, and fecal samples are collected over an extended period, which can be as long as 460 days for blood samples.[14]

-

The levels of ¹⁴C in the collected samples are measured using accelerator mass spectrometry (AMS).[13]

-

The data are then used to develop a multi-compartmental kinetic model to estimate parameters such as bioavailability, residence time, half-life in different body pools, and total body stores.[13]

-

Quantitative Data from Tracer Studies

The following tables summarize key quantitative data from foundational tracer studies on Vitamin E absorption.

Table 1: Fractional Absorption of α-Tocopherol in Healthy Women Under Different Dietary Conditions

| Intervention | Fractional Absorption (Mean ± SEM) | Reference |

| 40% Fat Meal | 55% ± 3% | [9][10][11] |

| 0% Fat Meal | 64% ± 3% | [9][10][11] |

| 0% Fat Meal followed by 12-h Fast | 56% ± 3% | [10][11] |

Table 2: Bioavailability and Kinetic Parameters of RRR-α-Tocopherol from a ¹⁴C-Tracer Study

| Parameter | Value (Mean ± SEM) | Reference |

| Bioavailability | 81% ± 1% | [13] |

| Half-life (slowest turnover compartment) | 184 ± 48 days | [13] |

| Total Body Store | 11 ± 3 g | [13] |

Table 3: Plasma Kinetics of Deuterated α-Tocopherol After Oral Administration with Different Doses

| Oral Dose of d₃-RRR-α-tocopheryl acetate | Plasma Labeling at 11 hours (Mean ± SD) | Reference |

| 15 mg | 8% ± 4% | [15] |

| 75 mg | 21% ± 10% | [15] |

| 150 mg | 37% ± 20% | [15] |

Visualizations of Key Pathways and Workflows

Signaling Pathways and Experimental Workflows

Caption: Intestinal absorption pathway of Vitamin E.

Caption: Hepatic trafficking and regulation of Vitamin E.

Caption: Experimental workflow for a dual-isotope tracer study.

Conclusion

Foundational research using tracers has revolutionized our understanding of Vitamin E absorption, revealing it to be a complex, protein-mediated process rather than simple passive diffusion. The use of stable and radioactive isotopes has enabled the precise quantification of absorption efficiency, the elucidation of transport pathways, and the characterization of the regulatory role of the liver and α-TTP. The detailed experimental protocols and quantitative data derived from these studies provide a robust framework for researchers, scientists, and drug development professionals. This knowledge is essential for optimizing dietary recommendations, formulating effective Vitamin E supplements, and designing novel strategies for the oral delivery of lipophilic drugs. Future research can build upon this foundation to explore the influence of genetic variations in transport proteins on Vitamin E status and to further unravel the intricate details of intracellular trafficking.

References

- 1. Absorption, transportation, and distribution of vitamin E homologs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [soar.suny.edu]

- 4. Vitamin E Bioavailability: Mechanisms of Intestinal Absorption in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin E and Phosphoinositides Regulate the Intracellular Localization of the Hepatic α-Tocopherol Transfer Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin E and transfer proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Grant Abstract: Functions of vitamin E and the tocopherol transfer protein [ods.od.nih.gov]

- 9. Vitamin E absorption and kinetics in healthy women, as modulated by food and by fat, studied using 2 deuterium-labeled α-tocopherols in a 3-phase crossover design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vitamin E absorption and kinetics in healthy women, as modulated by food and by fat, studied using 2 deuterium-labeled α-tocopherols in a 3-phase crossover design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fatty foods necessary for vitamin E absorption, but not right away | EurekAlert! [eurekalert.org]

- 13. This kinetic, bioavailability, and metabolism study of RRR-α-tocopherol in healthy adults suggests lower intake requirements than previous estimates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitation of [5-CH3]-(2R, 4'R, 8'R)-α-Tocopherol in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vitamin E dose-response studies in humans with use of deuterated RRR-alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantification of vitamin E metabolites using Vitamin E-13C2,d6.

An Application Note for the Accurate Quantification of Vitamin E and its Metabolites in Human Plasma using Stable Isotope Dilution Analysis with Vitamin E-¹³C₂,d₆ by LC-MS/MS.

Introduction

Vitamin E, a group of eight fat-soluble compounds comprising four tocopherols and four tocotrienols, is an essential micronutrient known for its potent antioxidant properties[1][2]. The most biologically active form, α-tocopherol, plays a crucial role in protecting cell membranes from lipid peroxidation[3]. The study of vitamin E's in-vivo activity extends beyond its direct antioxidant function to the biological roles of its metabolites.

The metabolism of vitamin E primarily occurs in the liver. The process is initiated by cytochrome P450-mediated ω-hydroxylation of the phytyl tail, catalyzed by the enzyme CYP4F2[1][4]. This is followed by oxidation and subsequent β-oxidation, shortening the side chain to produce various intermediate long-chain metabolites (LCMs), such as 13′-hydroxychromanol (13′-OH) and 13′-carboxychromanol (13′-COOH), and ultimately the terminal, water-soluble metabolite, 2′-(carboxyethyl)-6-hydroxychroman (CEHC), which is excreted in the urine[1][2][5]. Recent studies have revealed that these metabolites, particularly long-chain carboxychromanols, possess significant anti-inflammatory and anti-cancer properties, distinct from the parent vitamin E forms[6][7][8].

Quantifying both the parent vitamin E and its metabolites in biological matrices presents a significant analytical challenge. The concentrations of α-tocopherol are typically in the micromolar (µmol/L) range, whereas its metabolites are present in the nanomolar (nmol/L) range, a difference of up to three orders of magnitude[8][9]. This disparity necessitates a highly sensitive, specific, and robust analytical method.

This application note describes a detailed protocol for the simultaneous quantification of α-tocopherol and its key metabolites in human plasma using a stable isotope dilution analysis (SIDA) liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, such as Vitamin E (α-tocopherol) (dimethyl-¹³C₂, d₆), is critical for correcting analytical variability, including sample loss during extraction and matrix effects during ionization, thereby ensuring high accuracy and precision[10].

Principle of the Method

Stable Isotope Dilution Analysis (SIDA) is the gold standard for quantitative mass spectrometry. A known quantity of an isotopically labeled analogue of the analyte, which is chemically identical but has a greater mass, is added to the sample prior to any processing steps. This "internal standard" experiences the same physical and chemical effects as the endogenous analyte throughout the entire workflow. By measuring the ratio of the signal from the native analyte to the signal from the internal standard, the method accurately corrects for any analyte loss during sample preparation and for signal suppression or enhancement during MS analysis.

References

- 1. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. One moment, please... [lenoverelab.org]

Application of Vitamin E-¹³C₂,d₆ in Human Bioavailability Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled vitamin E, particularly forms incorporating ¹³C and deuterium (d), serves as a powerful tool in human nutrition and pharmaceutical research. The use of Vitamin E-¹³C₂,d₆ allows for the precise tracing and quantification of exogenously administered vitamin E, distinguishing it from endogenous levels within the body. This enables accurate determination of key pharmacokinetic parameters such as bioavailability, absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for establishing dietary requirements, evaluating different vitamin E formulations, and understanding the factors that influence its uptake and physiological activity.

The primary analytical technique for these studies is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for differentiating between the labeled and unlabeled forms of α-tocopherol. This document provides detailed application notes and protocols for conducting human bioavailability studies using Vitamin E-¹³C₂,d₆.

Data Presentation: Pharmacokinetic Parameters of Deuterated Vitamin E

The following table summarizes pharmacokinetic data from human bioavailability studies that utilized deuterated forms of vitamin E. While data for the specific Vitamin E-¹³C₂,d₆ isotope may be limited in published literature, the data for d₃- and d₆-α-tocopherol provide a strong basis for study design and expected outcomes.

| Study Cohort | Labeled Vitamin E Form | Dose (mg) | Cmax (µmol/L) | Tmax (hours) | AUC (µmol·h/L) | Reference |

| Healthy Non-Smokers | RRR-d₆-α-tocopheryl acetate | 150 | ~3.5 | ~12 | ~120 | [1] |

| Healthy Smokers | RRR-d₆-α-tocopheryl acetate | 150 | ~2.5 | ~12 | ~80 | [1] |

| Healthy Adults | d₃-RRR-α-tocopheryl acetate | 15 | 0.8 ± 0.4 | ~11 | ~20 | [2] |

| Healthy Adults | d₃-RRR-α-tocopheryl acetate | 75 | 4.2 ± 2.1 | ~11 | ~100 | [2] |

| Healthy Adults | d₃-RRR-α-tocopheryl acetate | 150 | 8.5 ± 5.2 | ~11 | ~200 | [2] |

| Healthy Adults | d₃-RRR- and d₆-all-rac-α-tocopheryl acetate | 75 of each | d₃: ~4.0, d₆: ~2.0 | ~8-12 | d₃/d₆ ratio: ~2.0 | [3] |

Note: Values are approximated from published data for illustrative purposes. Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and AUC (Area Under the Curve) can vary based on the study population, formulation, and co-administration with meals.

Experimental Protocols

Human Bioavailability Study Protocol

This protocol outlines a typical crossover study design for assessing the bioavailability of a Vitamin E-¹³C₂,d₆ formulation.

1.1. Study Design:

-

Design: A single-dose, randomized, two-period, crossover design is recommended to minimize inter-individual variability.

-

Subjects: Recruit healthy, non-smoking adult volunteers. The number of subjects should be determined by power calculations based on expected variability.

-

Washout Period: A washout period of at least 4 weeks between study periods is necessary to ensure complete clearance of the labeled vitamin E from the system.[1]

-

Standardization: Subjects should consume a standardized meal with a specified fat content along with the vitamin E supplement to ensure consistent absorption conditions.

1.2. Materials:

-

Vitamin E-¹³C₂,d₆ capsules or oil solution.

-

Standardized meals (e.g., providing a moderate amount of fat).

-

Blood collection tubes (e.g., EDTA or heparinized tubes).

-

Centrifuge.

-

Freezer (-80°C) for plasma storage.

1.3. Procedure:

-

Screening and Enrollment: Screen volunteers based on inclusion and exclusion criteria (e.g., health status, medication use, vitamin supplement use). Obtain informed consent.

-

Baseline Blood Draw: Collect a baseline blood sample (t=0) before administration of the labeled vitamin E.

-

Dosing: Administer a single oral dose of Vitamin E-¹³C₂,d₆ with a standardized breakfast.

-

Serial Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 2, 4, 6, 8, 12, 24, 48, and 72 hours).[4]

-

Plasma Separation: Centrifuge the blood samples to separate plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Crossover: After the washout period, repeat steps 2-6 with the second study arm (e.g., a different formulation or placebo).

Plasma Sample Preparation for LC-MS/MS Analysis

2.1. Materials:

-

Human plasma samples.

-

Internal standard (e.g., a different isotopologue of α-tocopherol).

-

Ethanol or Acetonitrile (HPLC grade).

-

Hexane (HPLC grade).

-

Vortex mixer.

-

Centrifuge.

-

Evaporation system (e.g., nitrogen evaporator).

-

Reconstitution solvent (e.g., methanol or mobile phase).

2.2. Protocol (Protein Precipitation and Liquid-Liquid Extraction):

-

Thaw Samples: Thaw frozen plasma samples on ice.

-

Aliquoting: Pipette a known volume of plasma (e.g., 200 µL) into a microcentrifuge tube.

-

Add Internal Standard: Add a known amount of the internal standard solution to each plasma sample.

-

Protein Precipitation: Add an equal volume of cold ethanol or acetonitrile to the plasma. Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Liquid-Liquid Extraction: Add a volume of hexane (e.g., 1 mL) to the supernatant. Vortex for 1 minute and then centrifuge to separate the layers.

-

Collection of Organic Layer: Transfer the upper hexane layer containing the vitamin E to a new tube.

-

Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small, known volume of the reconstitution solvent.

-

Transfer to Autosampler Vials: Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis of Vitamin E-¹³C₂,d₆

3.1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Tandem Mass Spectrometer (e.g., triple quadrupole) with an appropriate ionization source (e.g., Atmospheric Pressure Chemical Ionization - APCI or Electrospray Ionization - ESI).[3][5]

3.2. Chromatographic Conditions (Example):

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of methanol and water or an isocratic mobile phase of a non-polar solvent like hexane with a polar modifier.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

3.3. Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive ion mode is often used for tocopherols.[5]

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for unlabeled α-tocopherol, Vitamin E-¹³C₂,d₆, and the internal standard.

-

Unlabeled α-tocopherol: e.g., m/z 431.4 → 165.1

-

Vitamin E-¹³C₂,d₆: The exact m/z will depend on the specific labeling pattern. For example, for α-tocopherol with two ¹³C atoms and six deuterium atoms, the mass would increase by approximately 8 Da (2 from ¹³C and 6 from d). The precursor and product ions would need to be determined empirically.

-

Internal Standard: Dependent on the chosen standard.

-

-

Optimization: Optimize MS parameters such as collision energy and declustering potential for each analyte to maximize signal intensity.

Mandatory Visualizations

Vitamin E Absorption and Metabolism Pathway

Caption: Simplified pathway of Vitamin E absorption and metabolism in the human body.

Experimental Workflow for a Vitamin E Bioavailability Study

Caption: A typical experimental workflow for a human bioavailability study of labeled Vitamin E.

References

- 1. Vitamin E bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vitamin E delivery to human skin: studies using deuterated alpha-tocopherol measured by APCI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Quantitative analysis by liquid chromatography-tandem mass spectrometry of deuterium-labeled and unlabeled vitamin E in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Utilizing Vitamin E-13C2,d6 for Cellular Uptake and Metabolism Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin E, predominantly α-tocopherol, is a critical lipid-soluble antioxidant that protects cell membranes from lipid peroxidation by scavenging free radicals.[1] Its role in cellular health and disease makes it a key area of research. Vitamin E-13C2,d6 is a stable isotope-labeled (SIL) analog of α-tocopherol, containing two Carbon-13 atoms and six deuterium atoms. This labeling makes it an invaluable tool for researchers, enabling precise differentiation and quantification of exogenously supplied vitamin E from the endogenous pool within cells.

The primary application of Vitamin E-13C2,d6 is in stable isotope dilution analysis, most commonly performed with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This technique allows for highly accurate quantification of vitamin E uptake, distribution, and metabolism in cell culture models. These studies are crucial for understanding the pharmacokinetics of vitamin E, investigating its role in mitigating oxidative stress, and developing therapeutic strategies.[3]

Signaling Pathways and Mechanism of Action

Vitamin E's principal role is to interrupt the chain reaction of lipid peroxidation.[4][5] This process, initiated by reactive oxygen species (ROS), can damage cellular membranes and lead to cell death. Vitamin E donates a hydrogen atom to lipid peroxyl radicals, neutralizing them and terminating the chain reaction.[3]

Figure 1. Vitamin E's role in halting lipid peroxidation.

Experimental Protocol

This protocol provides a step-by-step guide for a typical cell culture experiment using Vitamin E-13C2,d6 to quantify its uptake and the endogenous α-tocopherol pool.

3.1. Materials

-

Vitamin E-13C2,d6 (α-tocopherol-13C2,d6)

-

Anhydrous Ethanol or DMSO[6]

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), if required

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

-

Trypsin-EDTA solution

-

Cell line of interest (e.g., HepG2, A549)

-

Sterile culture flasks/plates

-

Reagents for lipid extraction (e.g., Hexane, Methanol)[7][8]

3.2. Preparation of Vitamin E-13C2,d6 Stock Solution Vitamin E is lipophilic and unstable in aqueous solutions, requiring careful preparation.

-

Dissolution: Dissolve Vitamin E-13C2,d6 powder in anhydrous ethanol or DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[6] Ensure the final solvent concentration in the cell culture medium does not exceed 0.1% to avoid cytotoxicity.

-

Storage: Store the stock solution in amber vials at -20°C or -80°C to protect from light and oxidation.[6][10] For long-term storage, overlaying with nitrogen or argon gas is recommended.

3.3. Cell Culture Workflow

The following workflow outlines the key steps from cell seeding to sample analysis.

Figure 2. Experimental workflow for Vitamin E-13C2,d6 cell culture studies.

3.4. Detailed Experimental Steps

-

Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they reach approximately 70-80% confluency at the time of treatment.

-

Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

-

Treatment:

-

Prepare the treatment medium by diluting the Vitamin E-13C2,d6 stock solution into a complete culture medium to the desired final concentration (e.g., 10-100 µM).[11][12]

-

It is crucial to include a vehicle control (medium with the same concentration of ethanol/DMSO but without Vitamin E-13C2,d6).

-

Remove the old medium from the cells and replace it with the treatment or vehicle control medium.

-

-

Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours) to allow for cellular uptake.

-

Cell Harvesting:

-

Aspirate the treatment medium.

-

Wash the cell monolayer twice with ice-cold PBS to remove any residual extracellular vitamin E.

-

For adherent cells, use trypsin-EDTA to detach them. Neutralize with a complete medium and centrifuge the cell suspension (e.g., 125 x g for 5 minutes).

-

Discard the supernatant and wash the cell pellet again with ice-cold PBS.

-

Store the final cell pellet at -80°C until extraction.

-

-

Lipid Extraction:

-

Resuspend the cell pellet in PBS. A portion can be used for protein quantification (e.g., BCA assay) for normalization purposes.

-

Perform a liquid-liquid extraction using a solvent system like hexane and methanol.[7][8]

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Carefully collect the upper hexane layer, which contains the lipids including vitamin E.

-

Dry the hexane extract under a stream of nitrogen gas.

-

-

Sample Analysis by LC-MS/MS:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol).

-

Analyze the sample using a validated LC-MS/MS method capable of separating and detecting both endogenous α-tocopherol and the Vitamin E-13C2,d6 internal standard.[2][13]

-

Quantification is achieved by comparing the peak area ratio of the analyte (endogenous vitamin E) to the stable isotope-labeled internal standard (Vitamin E-13C2,d6).

-

Data Presentation and Interpretation

Quantitative data from these experiments should be organized for clarity and easy comparison. The primary output will be the concentration or amount of endogenous and labeled vitamin E, which can be normalized to cell number or total protein content.

Table 1: Example Data Summary for Vitamin E Uptake

| Parameter | Control Group | Treatment Group (10 µM) | Treatment Group (50 µM) |

| Cell Line | HepG2 | HepG2 | HepG2 |

| Incubation Time | 24 hours | 24 hours | 24 hours |

| Endogenous α-Tocopherol (pmol/mg protein) | 150.5 ± 12.3 | 148.9 ± 11.8 | 152.1 ± 13.5 |

| Vitamin E-13C2,d6 Uptake (pmol/mg protein) | Not Detected | 85.2 ± 9.1 | 410.7 ± 35.6 |

| Total Vitamin E (pmol/mg protein) | 150.5 ± 12.3 | 234.1 ± 20.9 | 562.8 ± 49.1 |

Data are presented as mean ± standard deviation and are hypothetical examples.

Troubleshooting

-

Low Vitamin E-13C2,d6 Uptake:

-

Poor Solubility: Ensure the stock solution is properly dissolved. Consider complexing vitamin E with lipoproteins or using a more stable derivative like α-tocopherol acetate if solubility is a persistent issue.

-

Short Incubation Time: Increase the incubation period to allow for more significant uptake.

-

-

High Variability Between Replicates:

-

Inconsistent Cell Numbers: Ensure accurate cell counting and seeding. Normalize results to protein concentration.

-

Extraction Inefficiency: Standardize the lipid extraction protocol and ensure complete solvent evaporation and reconstitution.

-

-

Cell Toxicity:

-

High Solvent Concentration: Keep the final concentration of DMSO or ethanol below 0.1%.

-

Vitamin E Pro-oxidant Effect: At very high concentrations, vitamin E can sometimes act as a pro-oxidant.[12] Perform a dose-response curve to identify the optimal, non-toxic concentration range for your cell line.

-

References

- 1. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for beneficial effects of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid Peroxidation: Role of Vitamin E | Vitamin E: Chemistry and Nutritional Benefits | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 5. Lipid oxidation that is, and is not, inhibited by vitamin E: Consideration about physiological functions of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. waters.com [waters.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. Ameliorating effect of vitamin E on in vitro development of preimplantation buffalo embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

Application Note: Quantitative Analysis of Vitamin E (α-Tocopherol) in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin E, a group of lipid-soluble compounds, is an essential antioxidant in the human body, with α-tocopherol being the most biologically active form.[1][2] Accurate quantification of α-tocopherol in plasma is crucial for nutritional assessment, disease diagnosis, and pharmacokinetic studies in drug development. The complexity of the plasma matrix can lead to significant variability and ion suppression/enhancement in mass spectrometry-based assays. To overcome these challenges, a robust method employing a stable isotope-labeled internal standard (ILS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is presented.[3] This isotope dilution technique ensures high accuracy and precision by correcting for analyte loss during sample preparation and for matrix effects during analysis.[3][4] This document provides a detailed protocol for the extraction and quantification of α-tocopherol in human plasma using hexa-deuterated α-tocopherol (d6-α-tocopherol) as an internal standard.

Principle of Isotope Dilution Analysis

The core of this method is the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. A known quantity of d6-α-tocopherol is added to the plasma sample at the beginning of the workflow.[5][6] Both the endogenous α-tocopherol and the d6-α-tocopherol are co-extracted and analyzed. Because they have nearly identical physicochemical properties, any loss during sample processing or fluctuations in instrument response will affect both compounds equally. Quantification is based on the ratio of the mass spectrometer response of the analyte to that of the internal standard. This approach provides a highly accurate and precise measurement of the analyte concentration.[4]

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

This section details the necessary materials, reagent preparations, and step-by-step procedures for sample processing and analysis.

Materials and Reagents

-

Standards: α-tocopherol and α-tocopherol-d6 (hexa-deuterated).

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), n-Hexane (HPLC grade), Ethanol (Absolute), Water (Ultrapure, 18.2 MΩ).[5][6]

-

Reagents: Ascorbic acid, Butylated hydroxytoluene (BHT), Ammonium Acetate, Formic Acid.[5][6][7]

-

Plasma: Human plasma with EDTA as anticoagulant, stored at -80°C.

-

Consumables: Microcentrifuge tubes (1.5 mL and 2 mL), HPLC vials with inserts, solid-phase extraction (SPE) cartridges (optional, e.g., Oasis PRiME HLB).[6]

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve α-tocopherol and d6-α-tocopherol in methanol to create 1 mg/mL stock solutions. Store in amber vials at -20°C.[8]

-

Working Standard Solutions:

-

Antioxidant Solution: Prepare a 10 mg/mL solution of ascorbic acid in water daily. A 10 mg/mL solution of BHT in methanol can also be used.[5]

Plasma Sample Preparation Protocol

This protocol is based on a protein precipitation followed by liquid-liquid extraction. All steps should be performed protected from light to prevent degradation of vitamin E.[7]

Caption: Detailed workflow for plasma sample preparation.

LC-MS/MS Analysis Protocol

The analysis is performed using a UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

| Parameter | Condition |

| LC System | ACQUITY UPLC I-Class or equivalent[6] |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[5] |

| Column Temperature | 40 °C[6] |

| Mobile Phase A | Water with 2 mM Ammonium Acetate and 0.1% Formic Acid[6] |

| Mobile Phase B | Methanol with 2 mM Ammonium Acetate and 0.1% Formic Acid[6] |

| Flow Rate | 0.4 mL/min[6] |

| Injection Volume | 20 µL[6] |

| Gradient | Start with 80% B, ramp to 98% B over 2 min, hold for 1 min, return to initial conditions. |

| Run Time | ~3.5 minutes[6] |

Table 1: Liquid Chromatography Conditions.

| Parameter | Condition |

| MS System | Xevo TQD Tandem Quadrupole or equivalent[6] |

| Ionization Mode | Positive Ion Atmospheric Pressure Chemical Ionization (APCI) or Electrospray (ESI)[9] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (α-Tocopherol) | Q1: 431.4 m/z → Q3: 165.1 m/z |

| MRM Transition (d6-α-Tocopherol) | Q1: 437.4 m/z → Q3: 171.1 m/z |

| Spray Voltage | ~4000 V[5] |

| Source Temperature | ~300 °C[5] |

Table 2: Mass Spectrometry Conditions. Note: MRM transitions and voltages should be optimized for the specific instrument used.

Data and Performance Characteristics

The method should be validated to ensure its performance is suitable for its intended purpose. Key validation parameters are summarized below, with typical values cited from relevant literature.

| Validation Parameter | Typical Performance |

| Linearity Range | 0.5 - 30 µg/mL (r² > 0.999)[10] |

| Limit of Detection (LOD) | 0.025 - 0.30 µg/mL[8][11] |

| Limit of Quantification (LOQ) | 0.05 - 0.35 µg/mL[8][11] |

| Intra-day Precision (%RSD) | < 5%[8][11] |

| Inter-day Precision (%RSD) | < 6%[8][11] |

| Accuracy (% Relative Error) | < 8% (92-108% of nominal value)[10][11] |

| Recovery | > 95%[8][12] |

Table 3: Summary of Method Validation Performance Characteristics.

This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of α-tocopherol in human plasma. The use of a stable isotope-labeled internal standard (d6-α-tocopherol) ensures high accuracy and reproducibility by correcting for matrix effects and procedural losses. The detailed protocol for sample preparation and instrument analysis, along with the expected performance characteristics, makes this method highly suitable for clinical research, nutritional studies, and drug development applications where reliable vitamin E quantification is essential.

References

- 1. vitas.no [vitas.no]

- 2. Quantitative analysis of alpha-tocopherol in plasma/serum using LC-FLD â Vitas Analytical Services [vitas.no]

- 3. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. waters.com [waters.com]

- 7. Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCPSP | Journal of College of Physicians and Surgeons Pakistan [jcpsp.pk]

- 9. Quantitative analysis by liquid chromatography-tandem mass spectrometry of deuterium-labeled and unlabeled vitamin E in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simple GC-FID method development and validation for determination of alpha-tocopherol (vitamin E) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Determining Vitamin E Absorption and Clearance: Application Notes and Protocols for Researchers

For Immediate Release